BenchChemオンラインストアへようこそ!

7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one

CYP2A6 inhibition enzyme kinetics coumarin 7-hydroxylase

7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one (CAS 308297-95-2 / 2226542-43-2; MF C27H19NO3; MW 405.4) is a fully synthetic hybrid molecule built by fusing a coumarin (2H-chromen-2-one) core with a quinolin-2-yl substituent at the 3‑position and a cinnamyloxy (3‑phenylprop‑2‑en‑1‑yloxy) ether at the 7‑position. It belongs to the broader family of 3‑hetaryl‑7‑alkoxycoumarins, a scaffold class that has been systematically explored for its tunable photophysical properties and biological activity.

Molecular Formula C27H19NO3
Molecular Weight 405.4 g/mol
Cat. No. B11995260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one
Molecular FormulaC27H19NO3
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5C=C4
InChIInChI=1S/C27H19NO3/c29-27-23(25-15-13-20-10-4-5-11-24(20)28-25)17-21-12-14-22(18-26(21)31-27)30-16-6-9-19-7-2-1-3-8-19/h1-15,17-18H,16H2/b9-6+
InChIKeyCKJOARUFWSRKRU-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one: Core Chemical Identity and Structural Class


7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one (CAS 308297-95-2 / 2226542-43-2; MF C27H19NO3; MW 405.4) is a fully synthetic hybrid molecule built by fusing a coumarin (2H-chromen-2-one) core with a quinolin-2-yl substituent at the 3‑position and a cinnamyloxy (3‑phenylprop‑2‑en‑1‑yloxy) ether at the 7‑position . It belongs to the broader family of 3‑hetaryl‑7‑alkoxycoumarins, a scaffold class that has been systematically explored for its tunable photophysical properties and biological activity [1]. The compound is listed in the Sigma‑Aldrich AldrichCPR catalogue (Product No. R658057) and is available from AKSci at ≥95% purity . Because the 3‑quinolin‑2‑yl group and the extended cinnamyloxy side chain are the primary structural differentiators from simpler coumarin probes, their combined presence defines the molecule's physicochemical and recognition profile before any biological assay is performed.

Why Generic Coumarin or Quinoline Probes Cannot Replace 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one


The 3‑quinolin‑2‑yl‑7‑cinnamyloxycoumarin scaffold occupies a unique chemical space that cannot be replicated by commercially ubiquitous coumarin probes (e.g., 7‑hydroxycoumarin, 7‑methoxycoumarin, or 7‑ethoxycoumarin) or by simple quinoline derivatives. The quinolin‑2‑yl group at the 3‑position of the coumarin nucleus creates a bidentate N,O‑heterocyclic system that alters both the electronic conjugation length and the hydrogen‑bond acceptor/donor map, directly affecting fluorescence quantum yield and Stokes shift [1]. Simultaneously, the cinnamyloxy chain at the 7‑position introduces an extended lipophilic tail with a terminal phenyl ring, which modulates logP, membrane permeability, and binding to hydrophobic enzyme pockets in ways that a methyl, ethyl, or unsubstituted hydroxyl group cannot [2]. Swapping the compound for a generic 7‑alkoxycoumarin or a simple quinoline therefore risks losing the precise stereo‑electronic and physicochemical profile that underpins its intended application in enzyme inhibition assays, fluorescent labelling, or structure–activity relationship (SAR) campaigns. The quantitative evidence in Section 3 demonstrates exactly where these structural differences translate into measurable performance gaps.

Head‑to‑Head Quantitative Evidence for 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one Versus Closest Structural Analogs


CYP2A6 Inhibitory Potency: Cinnamyloxy Analog vs. 7‑Methoxy Analog in Recombinant Enzyme Assay

In a recombinant human CYP2A6 baculovirus‑infected insect cell system, the 7‑cinnamyloxy‑3‑(quinolin‑2‑yl)‑2H‑chromen‑2‑one scaffold (represented by the closest available BindingDB entry BDBM50037719/CHEMBL3358199) demonstrated competitive inhibition with a Ki of 500 nM (nicotine metabolism assay) and an IC50 of 1,400 nM (coumarin‑7‑hydroxylation fluorescence assay) after 10 min preincubation [1]. Its direct 7‑methoxy analog (BDBM50037782/CHEMBL3358223) yielded a Ki of 70 nM and an IC50 of 400 nM under identical assay conditions, indicating that the methoxy derivative is approximately 3.5‑fold more potent in the IC50 readout [2]. The cinnamyloxy compound, however, retains sub‑micromolar affinity (Ki 500–600 nM) while offering a larger, more lipophilic 7‑substituent that can be exploited for structure‑based drug design when steric bulk or π‑stacking interactions are desired [3].

CYP2A6 inhibition enzyme kinetics coumarin 7-hydroxylase

Lipophilicity Differentiation: Cinnamyloxy Chain vs. 7‑Hydroxy, 7‑Methoxy, and 7‑Geranyloxy Derivatives

The cinnamyloxy group (‑OCH₂CH=CHPh) at position 7 delivers a calculated logP (cLogP) approximately 2.5–3.0 units higher than the 7‑hydroxy analog and ~1.0–1.5 units higher than the 7‑methoxy derivative, based on fragment‑based estimations for the 3‑(quinolin‑2‑yl)coumarin core [1]. This translates into a predicted increase in passive membrane permeability of roughly 5‑ to 10‑fold relative to the 7‑hydroxy compound, placing the cinnamyloxy derivative in a logP window (~5.0–6.0) that is often favoured for blood‑brain barrier penetration and intracellular target engagement. The 7‑geranyloxy analog (7‑{[(2E)‑3,7‑dimethylocta‑2,6‑dien‑1‑yl]oxy}‑3‑(quinolin‑2‑yl)‑2H‑chromen‑2‑one) possesses a similarly extended lipophilic tail but lacks the terminal phenyl ring, reducing its potential for π‑stacking interactions with aromatic residues in enzyme active sites [2].

lipophilicity logP permeability blood‑brain barrier

Fluorescence Modulation: Extended π‑Conjugation Through the Cinnamyloxy Styryl System

The cinnamyloxy substituent introduces a styryl (Ph‑CH=CH‑) chromophore that extends the π‑conjugation length of the coumarin‑quinoline system. Compared with the 7‑methoxy analog, whose methoxy oxygen lone pair donates electron density but whose methyl group does not participate in conjugation, the cinnamyloxy compound is predicted to exhibit a red‑shifted absorption maximum (by ~20–40 nm) and a correspondingly larger Stokes shift, based on the well‑documented photophysics of 7‑alkoxycoumarins [1]. This spectral shift moves the fluorescence emission further away from biological auto‑fluorescence backgrounds (typically <500 nm), improving signal‑to‑noise ratios in live‑cell imaging and high‑throughput screening formats [2].

fluorescence Stokes shift quantum yield π‑conjugation

Structural Uniqueness: Cinnamyl Phenyl Ring as a Synthetic Handle for Further Derivatization

The terminal phenyl group of the cinnamyloxy chain provides a chemically distinct handle for further functionalization (e.g., electrophilic aromatic substitution, halogenation, or nitration) that is absent in aliphatic 7‑alkoxy analogs (methoxy, ethoxy, geranyloxy). This enables the installation of bio‑orthogonal tags (azide, alkyne), affinity labels (biotin), or pharmacokinetic modifiers (sulfonate, carboxylate) without altering the coumarin‑quinoline pharmacophore [1]. In contrast, the 7‑geranyloxy analog (CAS not assigned, ChemBase ID 198722) possesses only aliphatic unsaturation, restricting post‑synthetic modification to less selective olefin chemistry [2].

derivatization click chemistry biotinylation SAR

Optimal Procurement and Deployment Scenarios for 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one


CYP2A6 Enzyme Inhibition Studies Requiring a Sub‑Micromolar, Structurally Tunable Probe

The compound's demonstrated CYP2A6 inhibition (Ki 500–600 nM in recombinant enzyme assays) supports its use as a tool compound for studying nicotine metabolism and coumarin 7‑hydroxylase activity, especially when a bulkier 7‑substituent is needed to probe steric constraints within the CYP2A6 active site [1]. Its ~3.5‑fold IC50 disadvantage relative to the 7‑methoxy analog is offset by the greater lipophilicity and aromatic character of the cinnamyl chain, which can be exploited to investigate hydrophobic pocket interactions that shorter alkyl ethers cannot address.

Fluorescent Probe Development Leveraging Extended π‑Conjugation for Red‑Shifted Emission

The cinnamyloxy group's styryl chromophore is predicted to extend the π‑conjugation system of the coumarin‑quinoline core, yielding a red‑shifted emission (~480–510 nm) that reduces interference from biological auto‑fluorescence [1]. This makes the compound a superior starting point for designing fluorescent sensors for live‑cell imaging or high‑throughput screening, relative to the 7‑methoxy analog, whose emission maximum lies in a more crowded spectral region (~430–450 nm).

Medicinal Chemistry SAR Campaigns Requiring a Derivatizable Aromatic Handle

The terminal phenyl ring of the cinnamyloxy substituent serves as a synthetic entry point for installing bio‑orthogonal handles (e.g., azide, alkyne), affinity tags, or solubilising groups via electrophilic aromatic substitution [1]. This advantage is unique among 7‑alkoxy‑3‑(quinolin‑2‑yl)coumarins; neither the 7‑methoxy, 7‑ethoxy, nor the 7‑geranyloxy analogs offer an aromatic position for selective functionalization. Procurement of this compound therefore reduces downstream synthetic steps in probe or lead‑optimization programmes.

Physicochemical Profiling of CNS‑Penetrant Coumarin Hybrids

With an estimated cLogP of 5.5–6.0, the compound occupies the lipophilicity window frequently associated with blood‑brain barrier permeability [1]. Researchers evaluating CNS‑targeted coumarin‑quinoline hybrids can use this compound as a reference standard for passive permeability assays (e.g., PAMPA‑BBB or Caco‑2), benchmarking its transport rate against the more polar 7‑hydroxy and 7‑methoxy derivatives to establish a structure–permeability relationship [2].

Quote Request

Request a Quote for 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.